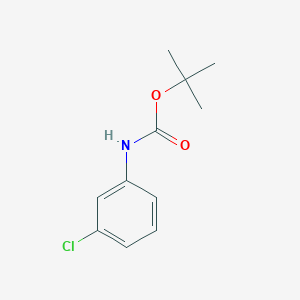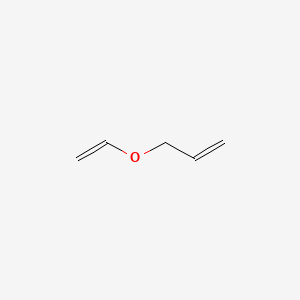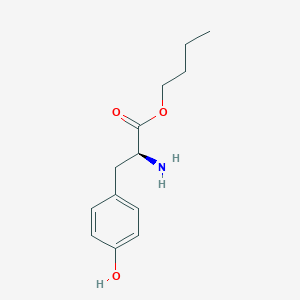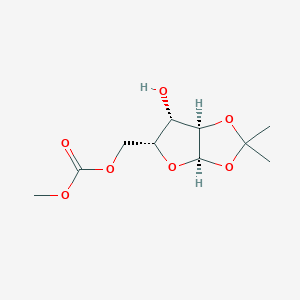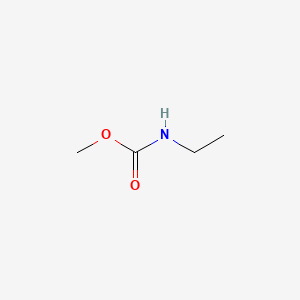
2,3',4',6-Tetrachlorobiphenyl
Übersicht
Beschreibung
2,3’,4’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 20th century due to their toxic effects and environmental persistence .
Wissenschaftliche Forschungsanwendungen
2,3’,4’,6-Tetrachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:
Environmental Chemistry: Studying the persistence, distribution, and degradation of PCBs in the environment.
Toxicology: Investigating the toxic effects of PCBs on human health and wildlife.
Bioremediation: Developing methods for the microbial degradation of PCBs in contaminated soils and sediments.
Analytical Chemistry: Developing sensitive and selective methods for the detection and quantification of PCBs in environmental samples.
Wirkmechanismus
Target of Action
2,3’,4’,6-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
It is known that the compound’s interaction with the aryl hydrocarbon receptor can disrupt various cellular processes, including those involved in cell cycle regulation, immune response, and cellular differentiation .
Pharmacokinetics
The pharmacokinetic properties of 2,3’,4’,6-Tetrachlorobiphenyl, like other PCBs, are characterized by their persistence in the environment and bioaccumulation in animal tissue . They are resistant to environmental degradation through photolytic, biological, or chemical processes . .
Result of Action
The molecular and cellular effects of 2,3’,4’,6-Tetrachlorobiphenyl’s action are diverse due to its interaction with the aryl hydrocarbon receptor. This can lead to a wide range of potential health effects, including endocrine disruption . PCBs have been found to bioaccumulate and cause harmful health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4’,6-Tetrachlorobiphenyl. For instance, temperature has been shown to influence the microbial dechlorination of similar compounds . Furthermore, the compound’s persistence in the environment means that it can remain bioactive for extended periods, potentially leading to long-term exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3’,4’,6-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the electrophilic halogenation of biphenyl with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3’,4’,6-Tetrachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The reaction conditions, such as temperature, pressure, and chlorine concentration, were carefully controlled to achieve the desired degree of chlorination. The resulting mixture of chlorinated biphenyls was then separated and purified using techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,3’,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms from the compound, often resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and zinc dust. The reaction is typically carried out under mild conditions to prevent over-reduction.
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives of 2,3’,4’,6-Tetrachlorobiphenyl.
Reduction: Less chlorinated biphenyls, such as 2,3’,4’-trichlorobiphenyl.
Substitution: Biphenyl derivatives with functional groups such as hydroxyl or amino groups.
Vergleich Mit ähnlichen Verbindungen
2,3’,4’,6-Tetrachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:
2,3,5,6-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
2,3,4,4’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with chlorine atoms at positions 2, 3, 4, and 4’.
2,2’,4,6-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with chlorine atoms at positions 2, 2’, 4, and 6
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVBETQIUHPLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074154 | |
| Record name | 2,3',4',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-46-4 | |
| Record name | 2,3′,4′,6-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4',6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4',6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JU58G586T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


